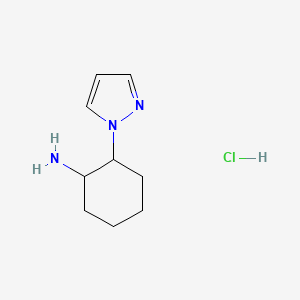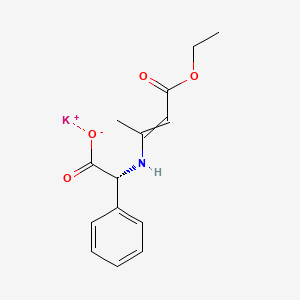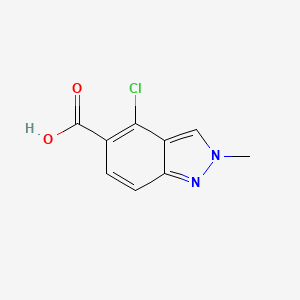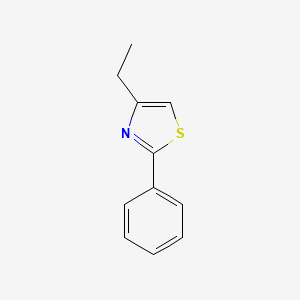
4-Ethyl-2-phenyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2-phenyl-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is notable for its aromatic properties, which arise from the delocalization of π-electrons within the ring structure. Thiazoles, including this compound, are known for their diverse biological activities and are found in various natural and synthetic products .
準備方法
The synthesis of 4-Ethyl-2-phenyl-1,3-thiazole typically involves the condensation of α-haloketones with thioamides. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides in the presence of a base, such as sodium ethoxide, under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to enhance efficiency and yield.
化学反応の分析
4-Ethyl-2-phenyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can take place at the C-2 position
Common Reagents and Conditions: Typical reagents include halogens, acids, and bases, with reaction conditions varying from room temperature to reflux, depending on the desired product.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles
科学的研究の応用
4-Ethyl-2-phenyl-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives, which are studied for their unique chemical properties.
Biology: This compound is investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties
Medicine: Thiazole derivatives, including this compound, are explored for their potential therapeutic applications, such as anticancer, anti-inflammatory, and neuroprotective agents
Industry: It is used in the production of dyes, fungicides, and biocides, as well as in the development of chemical reaction accelerators
作用機序
The mechanism of action of 4-Ethyl-2-phenyl-1,3-thiazole involves its interaction with various molecular targets and pathways. The aromatic thiazole ring allows it to bind to DNA and proteins, potentially inhibiting enzymes or altering receptor activity. For example, thiazole derivatives can interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is particularly relevant in the context of anticancer research, where such interactions can induce apoptosis in cancer cells.
類似化合物との比較
4-Ethyl-2-phenyl-1,3-thiazole can be compared with other thiazole derivatives, such as:
2-Phenyl-1,3-thiazole: Lacks the ethyl group at the C-4 position, which may affect its reactivity and biological activity.
4-Methyl-2-phenyl-1,3-thiazole: Similar structure but with a methyl group instead of an ethyl group, potentially leading to different chemical and biological properties
2-Aminothiazoles: Contain an amino group at the C-2 position, which significantly alters their chemical reactivity and biological activity
The unique structural features of this compound, such as the ethyl group at the C-4 position, contribute to its distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H11NS |
|---|---|
分子量 |
189.28 g/mol |
IUPAC名 |
4-ethyl-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C11H11NS/c1-2-10-8-13-11(12-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChIキー |
OIDMRPOGFLSDCK-UHFFFAOYSA-N |
正規SMILES |
CCC1=CSC(=N1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-5-(2-(phenylsulfonyl)ethyl)-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13849329.png)
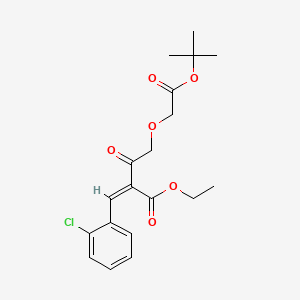

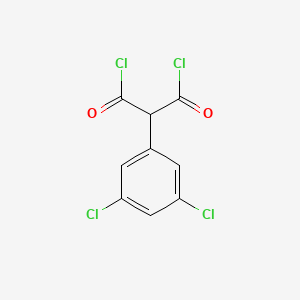

![2-methylpropyl [(3R,7R,8S,11S)-5,5,11-trimethyl-2,4,6,10,12-pentaoxatricyclo[7.4.0.03,7]tridecan-8-yl] sulfate](/img/structure/B13849367.png)
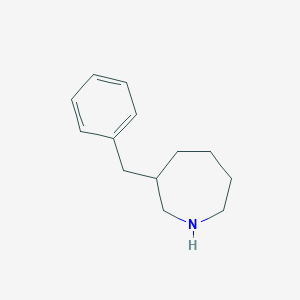
![1-cyclopropyl-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B13849384.png)
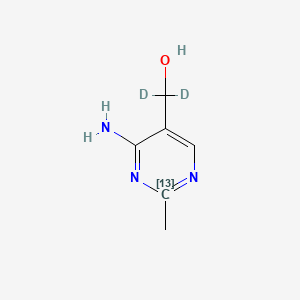
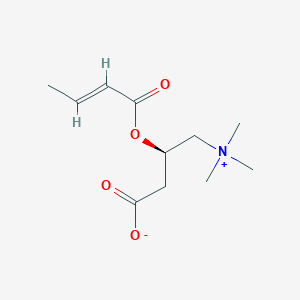
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13849397.png)
